RG-102240

Catalog No.
S541294
CAS No.
M.F
C23H30N2O3
M. Wt
382.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
RG-102240

Product Name

RG-102240

IUPAC Name

N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-2-ethyl-3-methoxybenzohydrazide

Molecular Formula

C23H30N2O3

Molecular Weight

382.5 g/mol

InChI

InChI=1S/C23H30N2O3/c1-8-18-19(10-9-11-20(18)28-7)21(26)24-25(23(4,5)6)22(27)17-13-15(2)12-16(3)14-17/h9-14H,8H2,1-7H3,(H,24,26)

InChI Key

QYYXITIZXRMPSZ-UHFFFAOYSA-N

SMILES

CCC1=C(C=CC=C1OC)C(=O)NN(C(=O)C2=CC(=CC(=C2)C)C)C(C)(C)C

solubility

Soluble in DMSO

Synonyms

RG-102240; RG 102240; RG102240

Canonical SMILES

CCC1=C(C=CC=C1OC)C(=O)NN(C(=O)C2=CC(=CC(=C2)C)C)C(C)(C)C

The exact mass of the compound RheoSwitch ligand 1 is 382.2256 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

The RheoSwitch system is an inducible gene regulation system that allows for the control of gene expression . This system consists of two chimeric proteins derived from the ecdysone receptor (EcR) and RXR that are fused to a DNA-binding domain and an acidic transcriptional activation domain, respectively . Upon binding of a small molecule synthetic ligand, such as RheoSwitch ligand 1, these nuclear receptors can heterodimerize to create a functional transcription factor and activate transcription from a responsive promoter linked to a gene of interest .

  • Gene Therapy Regulated gene expression may substantially enhance gene therapy. The RheoSwitch system can be used to control the expression of therapeutic genes in response to the administration of RheoSwitch ligand 1. This allows for the precise control of gene expression, which can be beneficial in gene therapy applications where the timing and level of gene expression can be critical.
  • Immunotherapy for Cancer Treatment

    • The RheoSwitch system has been used in the development of a synthetic biology RheoSwitch Therapeutic System® for the controlled local expression of IL-12 as an immunotherapy for the treatment of cancer . IL-12 is a cytokine that is known to have anti-tumor activity, and the ability to control its expression using the RheoSwitch system could potentially enhance the effectiveness of cancer immunotherapy .

RG-102240 is a synthetic compound recognized as a gene switch ligand, specifically designed for use in inducible gene expression systems. It functions primarily as a transcription inducer, facilitating the controlled expression of target genes without significantly altering endogenous gene expression levels. This property makes RG-102240 particularly valuable in research applications where precise gene regulation is essential .

The RheoSwitch system functions through interaction with two engineered proteins within the host cell [, ]. These proteins are derived from the ecdysone receptor (EcR) and Retinoid X Receptor (RXR) and are fused to DNA-binding and activation domains [].

In the absence of the ligand, the two proteins cannot bind to DNA and no gene expression occurs (OFF state). When the RheoSwitch ligand is present, it binds to the ligand-binding domain of the EcR, inducing a conformational change that allows the two proteins to heterodimerize and bind to a specific DNA sequence (RheoSwitch responsive promoter) upstream of the target gene. This binding activates transcription of the target gene (ON state) [, ].

Published studies suggest a good safety profile for the RheoSwitch ligands [, ]. However, as the specific structures of the ligands are not publicly available, a comprehensive hazard assessment cannot be provided.

, including:

  • Oxidation: The compound can be oxidized using common oxidizing agents, which may alter its reactivity and biological activity.
  • Cycloaddition Reactions: RG-102240 can participate in cycloaddition reactions, where it may act as a ligand to enhance selectivity for specific reaction pathways, such as [4 + 2] or [4 + 3] cycloadditions, depending on the electronic properties of the ancillary ligands used .

These reactions highlight RG-102240's versatility as a chemical entity in synthetic organic chemistry.

The biological activity of RG-102240 is primarily linked to its role as a transcription inducer. It has been shown to effectively activate gene expression in various cellular contexts without causing significant cytotoxicity or affecting endogenous gene pathways at low concentrations. This selective activation is crucial for studies involving gene regulation and functional genomics .

Synthesis of RG-102240 involves multi-step organic synthesis techniques. The specific methods may vary, but generally include:

  • Starting Materials: Selection of appropriate precursors that contain necessary functional groups.
  • Reactions: Utilization of standard organic reactions such as alkylation, acylation, and cyclization to build the molecular framework.
  • Purification: Techniques like chromatography are employed to isolate and purify the final product from reaction by-products.

The detailed synthetic route is often proprietary or specific to research applications, but the compound's synthesis emphasizes precision and control over reaction conditions to achieve high yields and purity.

RG-102240 has several notable applications:

  • Gene Expression Studies: It is widely used in research settings to study gene function by enabling controlled expression of target genes.
  • Therapeutic Research: The compound may have potential applications in developing gene therapies where precise control over gene expression is required.
  • Biotechnology: Utilized in synthetic biology for constructing genetic circuits that require regulated gene expression.

These applications underscore RG-102240's importance in advancing molecular biology and genetic engineering.

Studies on RG-102240 have focused on its interactions with cellular components and other ligands. Research indicates that it can selectively bind to ecdysone receptors, influencing downstream signaling pathways. This interaction profile is critical for understanding its mechanism of action and potential off-target effects when used in biological systems .

Several compounds exhibit similar properties or functionalities to RG-102240. Here are some notable examples:

Compound NameSimilarityUnique Features
RheoSwitch Ligand 1Gene switch ligandDesigned for specific receptor binding
EcdysoneNatural hormone with receptor activityInvolved in molting and development
RG-120499Another tetrahydroquinoline derivativeInduces cell death at higher doses

RG-102240 stands out due to its specific application in inducible gene expression systems, providing a more controlled environment for studying gene regulation compared to other compounds that may have broader or less selective biological effects.

The structure-activity relationship studies of RG-102240 reveal that specific functional groups play critical roles in determining receptor binding affinity and selectivity. The compound, chemically known as N'-tert-butyl-N'-[(3,5-dimethylphenyl)carbonyl]-2-ethyl-3-methoxybenzohydrazide, exhibits a molecular formula of C23H30N2O3 with a molecular weight of 382.5 Da [1] [2] [3].

The tert-butyl group attached to the nitrogen atom represents the most critical functional component for receptor binding activity. This bulky hydrophobic substituent occupies a specific hydrophobic pocket within the ecdysone receptor ligand-binding domain, contributing significantly to the compound's high binding affinity. Substitution or removal of this group results in dramatic reductions in biological activity, indicating its essential role in maintaining the compound's pharmacological profile [4] [5].

The methoxy group positioned at the 3-position of the benzoyl ring serves as a hydrogen bond acceptor, establishing favorable interactions with specific amino acid residues in the receptor binding pocket. This substituent contributes moderately to the overall binding affinity, with structural modifications at this position showing tolerance for certain substitutions while maintaining biological activity [4] [6].

The dimethyl substituents on the aromatic ring system provide important contributions to the compound's selectivity profile through hydrophobic interactions and aromatic stacking arrangements. These groups help define the compound's specificity for diacylhydrazine-responsive receptor conformations, distinguishing it from natural ecdysteroid binding patterns [4] [5].

The diacylhydrazine core structure functions as the essential pharmacophore, providing the fundamental molecular framework required for ecdysone receptor recognition. This central scaffold contains both hydrogen bond donor and acceptor capabilities through its hydrazide linkage, establishing critical interactions with the receptor's binding site [7] [4] [8].

Modifications to the Diacylhydrazine Core Structure

The diacylhydrazine core structure of RG-102240 represents a highly conserved pharmacophore that exhibits limited tolerance for structural modifications while maintaining biological activity. The central N-N bond provides conformational flexibility that allows the molecule to adopt the optimal binding conformation within the receptor pocket [7] [4] [8].

Hydrazide linkage modifications have been extensively studied, revealing that the NH-NH bridge is essential for maintaining receptor binding activity. Rigidification of this linkage through cyclization or substitution with alternative bridging groups results in significant loss of biological activity, demonstrating the importance of conformational flexibility in this region [4] [8].

Carbonyl positioning within the diacylhydrazine core plays a crucial role in establishing the hydrogen bonding network with the receptor. The dual carbonyl groups provide both hydrogen bond acceptor sites and contribute to the overall electronic distribution of the molecule. Modifications to these positions, including reduction or substitution, eliminate receptor binding activity [4] [8].

Aromatic ring substitutions on the benzoyl moieties have been shown to influence both potency and selectivity. The 3,5-dimethylphenyl group provides optimal binding characteristics, while alternative substitution patterns can either enhance or diminish activity depending on the specific modifications introduced [4] [8].

Alkyl chain modifications on the hydrazide nitrogen, particularly the tert-butyl group, demonstrate strict structural requirements. Linear alkyl chains or smaller branched substituents result in reduced binding affinity, indicating that the bulky tert-butyl group is specifically recognized by the receptor binding pocket [4] [8].

Impact of Substituent Positioning on Pharmacophore Activity

The positioning of substituents on the RG-102240 scaffold critically influences pharmacophore activity and receptor recognition. Structure-activity relationship studies reveal that specific positional requirements must be met to maintain optimal biological activity [4] [6] [5].

The 2-position ethyl group on the benzoyl ring contributes to hydrophobic interactions within the receptor binding pocket. This substituent shows moderate tolerance for modifications, with other small alkyl groups being accommodated without significant loss of activity. However, bulky substituents at this position can disrupt the optimal binding conformation [4] [6].

The 3-position methoxy group serves as a critical hydrogen bond acceptor, establishing favorable interactions with specific amino acid residues in the receptor. This positioning is optimal for forming hydrogen bonds with receptor components, and modifications at this position significantly impact binding affinity [4] [6].

The N-terminal tert-butyl positioning creates essential hydrophobic interactions that fill a specific pocket within the receptor binding domain. This positioning is critical for maintaining high binding affinity, and alternative positioning or substitution patterns result in substantial activity loss [4] [5].

The 3,5-dimethyl aromatic positioning provides symmetrical hydrophobic interactions that contribute to the compound's selectivity profile. This specific substitution pattern is optimal for receptor recognition, with alternative positioning showing reduced activity [4] [6].

The hydrazide bridge positioning maintains the core pharmacophore structure and provides the essential conformational flexibility required for receptor binding. This central positioning allows the molecule to adopt the optimal binding conformation while maintaining hydrogen bonding capabilities [4] [8].

Comparative Analysis with Natural Ecdysteroids

The structure-activity relationship profile of RG-102240 demonstrates significant differences from natural ecdysteroids, particularly in terms of receptor binding specificity and pharmacological properties. These differences have important implications for understanding receptor-ligand interactions and developing selective ecdysone receptor modulators [4] [9] [10] [5].

Binding affinity comparisons reveal that RG-102240 exhibits IC50 values of 85 nM for wild-type ecdysone receptor and 13 nM for the A110P mutant receptor, demonstrating potent binding activity comparable to natural ecdysteroids such as ponasterone A (IC50 = 346 nM) and muristerone A (IC50 = 424 nM) [4] [5].

Selectivity profile differences represent a key distinguishing feature between RG-102240 and natural ecdysteroids. While natural ecdysteroids maintain broad-spectrum activity across wild-type and mutant receptors, RG-102240 demonstrates enhanced selectivity for specific receptor conformations. Notably, the A110P mutant receptor shows complete insensitivity to natural ecdysteroids (IC50 > 1000 nM) while maintaining high affinity for RG-102240 [4] [5].

Structural complexity comparisons highlight the synthetic advantages of RG-102240 over natural ecdysteroids. With a molecular weight of 382.5 Da compared to approximately 480-500 Da for natural ecdysteroids, RG-102240 represents a more drug-like molecule with improved synthetic accessibility [1] [2] [3] [10].

Hydrogen bonding patterns differ significantly between RG-102240 and natural ecdysteroids. While natural ecdysteroids contain 5-7 hydrogen bond donors and 6-8 acceptors, RG-102240 contains only 1 donor and 3 acceptors, resulting in a more selective binding profile with reduced polar interactions [6] [10].

Metabolic stability profiles favor RG-102240 over natural ecdysteroids due to its reduced structural complexity and improved pharmacokinetic properties. The synthetic compound demonstrates enhanced metabolic stability and improved cell permeability compared to natural ecdysteroids, which typically exhibit poor bioavailability in mammalian systems [10] [9].

Receptor binding mechanisms reveal that RG-102240 occupies a partially overlapping but distinct binding pocket compared to natural ecdysteroids. Crystal structure studies indicate that diacylhydrazine ligands like RG-102240 bind to the bottom portion of the receptor binding pocket, while natural ecdysteroids require the complete binding cavity for optimal interactions [4] [11] [12].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

382.22564282 g/mol

Monoisotopic Mass

382.22564282 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

RheoSwitch ligand 1

Dates

Last modified: 08-15-2023
1: Bitra K, Palli SR. Interaction of proteins involved in ecdysone and juvenile hormone signal transduction. Arch Insect Biochem Physiol. 2009 Feb;70(2):90-105. doi: 10.1002/arch.20281. PubMed PMID: 18980211.
2: Panguluri SK, Li B, Hormann RE, Palli SR. Effect of ecdysone receptor gene switch ligands on endogenous gene expression in 293 cells. FEBS J. 2007 Nov;274(21):5669-89. Epub 2007 Oct 8. PubMed PMID: 17922837.
3: Kumar MB, Fujimoto T, Potter DW, Deng Q, Palli SR. A single point mutation in ecdysone receptor leads to increased ligand specificity: implications for gene switch applications. Proc Natl Acad Sci U S A. 2002 Nov 12;99(23):14710-5. Epub 2002 Oct 31. PubMed PMID: 12411578; PubMed Central PMCID: PMC137484.

Explore Compound Types